molecular formula C7H12N2O B2796903 4-Methyl-5-propylisoxazol-3-amine CAS No. 1207175-25-4

4-Methyl-5-propylisoxazol-3-amine

Cat. No.: B2796903
CAS No.: 1207175-25-4
M. Wt: 140.186
InChI Key: CUIQHRSAYFHDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-propylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Mechanism of Action

Chemical Reactions Analysis

4-Methyl-5-propylisoxazol-3-amine undergoes various chemical reactions, including:

Common reagents for these reactions include hydroxylamine, nitrile oxides, and various alkynes. The major products formed from these reactions are typically substituted isoxazoles with varying functional groups .

Comparison with Similar Compounds

4-Methyl-5-propylisoxazol-3-amine can be compared with other isoxazole derivatives, such as:

  • 4-Methyl-5-ethylisoxazol-3-amine
  • 4-Methyl-5-butylisoxazol-3-amine
  • 4-Methyl-5-phenylisoxazol-3-amine

These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring. The unique properties of this compound, such as its specific biological activities and synthetic accessibility, make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methyl-5-propyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)9-10-6/h3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIQHRSAYFHDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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